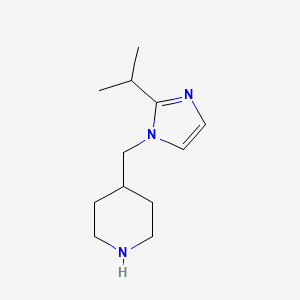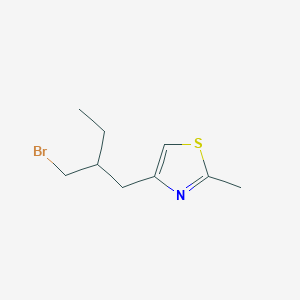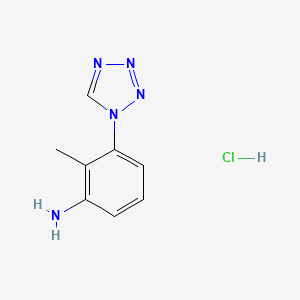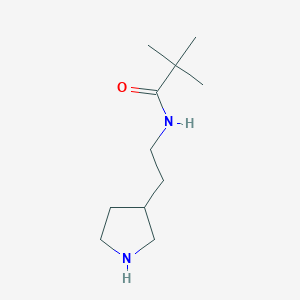
5-(Trifluoromethyl)indolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)indolin-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)indolin-6-amine typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromo-2-nitroaniline with trifluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)indolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and amines, which can be further utilized in medicinal chemistry and drug development .
Applications De Recherche Scientifique
5-(Trifluoromethyl)indolin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindolin-6-amine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
5-Fluoroindolin-6-amine: Contains a fluorine atom instead of a trifluoromethyl group.
5-Methylindolin-6-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)indolin-6-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C9H9F3N2 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-3-5-1-2-14-8(5)4-7(6)13/h3-4,14H,1-2,13H2 |
Clé InChI |
UFTVVHSMCGZXBI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=C(C=C21)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)





![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)


![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
